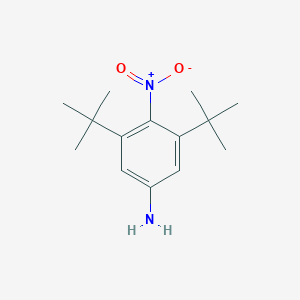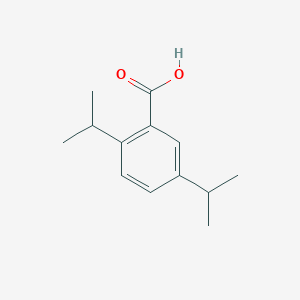![molecular formula C16H17N3O3 B494316 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B494316.png)
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 4-nitrophenylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide typically involves the reaction of 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in an aqueous medium . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The low reactivity of 4-nitroaniline due to the presence of the nitro group in the para position is overcome by using an excess of (benzamidomethyl)triethylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide.
Substitution: Electrophilic substitution can lead to various substituted benzamide derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit enzymes or bind to receptors, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide: Formed by the reduction of the nitro group.
N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but lacks the aminoethyl group.
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}thiophene: Contains a thiophene ring instead of a benzamide core.
Uniqueness
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a nitrophenylaminoethyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H17N3O3 |
|---|---|
Poids moléculaire |
299.32g/mol |
Nom IUPAC |
4-methyl-N-[2-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-12-2-4-13(5-3-12)16(20)18-11-10-17-14-6-8-15(9-7-14)19(21)22/h2-9,17H,10-11H2,1H3,(H,18,20) |
Clé InChI |
QKYBRONHXWDAAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


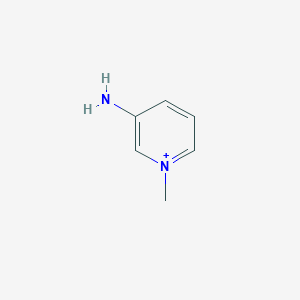

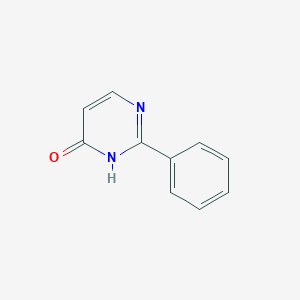
![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)
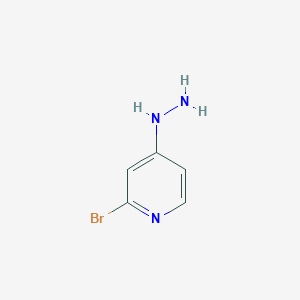
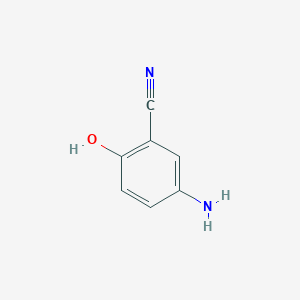
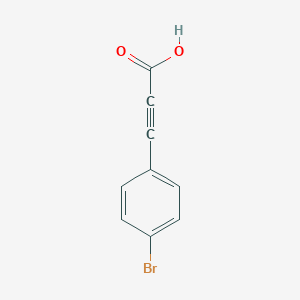
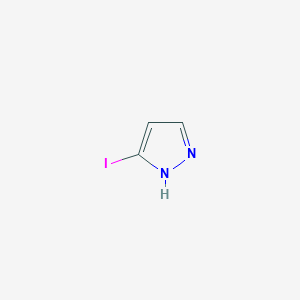
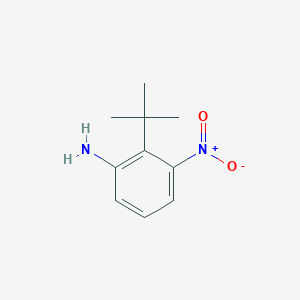
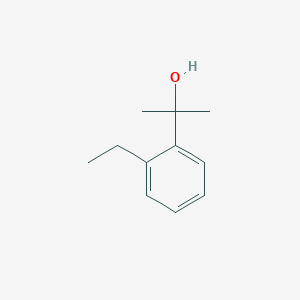

![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)
